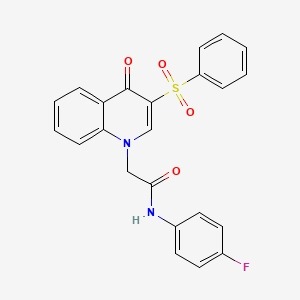

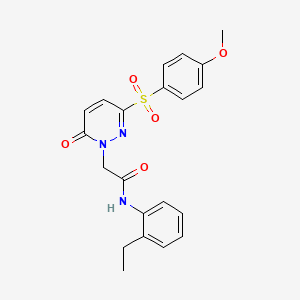

N-(4-fluorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide is a compound that falls within the broader class of quinolin-4-yloxyacetamides and triazoloquinazolinylthioacetamides, which have been studied for their potential as antimicrobial and antitubercular agents. These compounds have shown promising in vitro activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains, and have been evaluated for their antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the use of Sonogashira couplings and Ugi four-component reactions. For instance, the synthesis of antitumor quinols involves Sonogashira couplings of 2-iodoaniline derivatives with alkynes, followed by cyclization . Similarly, the Ugi four-component reaction has been employed to assemble N-(2-haloaryl)propynamide intermediates, which are then subjected to copper-catalyzed tandem reactions to yield complex fused tricyclic scaffolds . Although the exact synthesis route for this compound is not detailed, these methods provide insight into the potential synthetic pathways that could be explored.

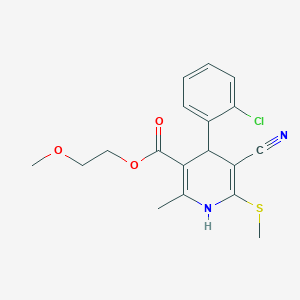

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a quinolinyl core, often substituted with various functional groups that contribute to their biological activity. The presence of a sulfonyl group, as seen in the compound of interest, is a common feature among these molecules and is known to play a role in their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups. For example, the acetamide moiety can participate in hydrogen bonding, which is crucial for their antimicrobial activity. The sulfonyl group can also enhance the solubility and bioavailability of these compounds . The presence of a fluorine atom on the phenyl ring may affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, related compounds have been shown to possess favorable properties for drug development. These include low toxicity to mammalian cells, good solubility, and stability under biological conditions . Additionally, the lack of cardiac toxicity in zebrafish models suggests a favorable safety profile for these compounds .

Applications De Recherche Scientifique

Structural Aspects and Properties

Structural Investigation : Research has delved into the structural aspects of similar quinoline derivatives, exploring their capacity to form salts and inclusion compounds with different acids, which leads to variations in their physical properties, such as gel formation and crystallinity. These structural properties are crucial for understanding the compound's interactions and potential applications in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).

Antimalarial and Antiviral Applications

Antimalarial and COVID-19 Research : Some sulfonamide derivatives, including those structurally related to the compound , have been investigated for their antimalarial activity. Computational studies and molecular docking have suggested potential efficacy against COVID-19, highlighting the compound's versatility in addressing different pathogens (Fahim & Ismael, 2021).

Luminescent Properties and Sensing Applications

Chemosensor Development : Research on quinoline derivatives has led to the development of chemosensors for metal ions, demonstrating how these compounds can be engineered to detect Zn2+ ions in biological and environmental samples with high selectivity and sensitivity. This application is significant for monitoring essential trace elements and pollutants (Park et al., 2015).

Anticancer Activity

Cytotoxicity Against Cancer Cells : Novel sulfonamide derivatives, structurally related to the compound of interest, have shown cytotoxic activity against various cancer cell lines. This insight is crucial for drug development efforts aimed at discovering new anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Propriétés

IUPAC Name |

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2O4S/c24-16-10-12-17(13-11-16)25-22(27)15-26-14-21(23(28)19-8-4-5-9-20(19)26)31(29,30)18-6-2-1-3-7-18/h1-14H,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTQNPXOOMRJLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)

![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)

![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)

![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2546141.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546146.png)

![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)